

Application Notes and Protocols for In Vitro Screening of Calcium Channel Blockers

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Compound of Interest

Compound Name: (Z)-Flunarizine

Cat. No.: B1210684

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These application notes provide detailed protocols for key in vitro assays used to screen and characterize calcium channel blockers. The included methodologies cover high-throughput fluorescence-based assays, automated electrophysiology, and radioligand binding assays, offering a comprehensive guide for the identification and evaluation of novel calcium channel modulators.

High-Throughput Screening with Fluorescence-Based Calcium Flux Assays

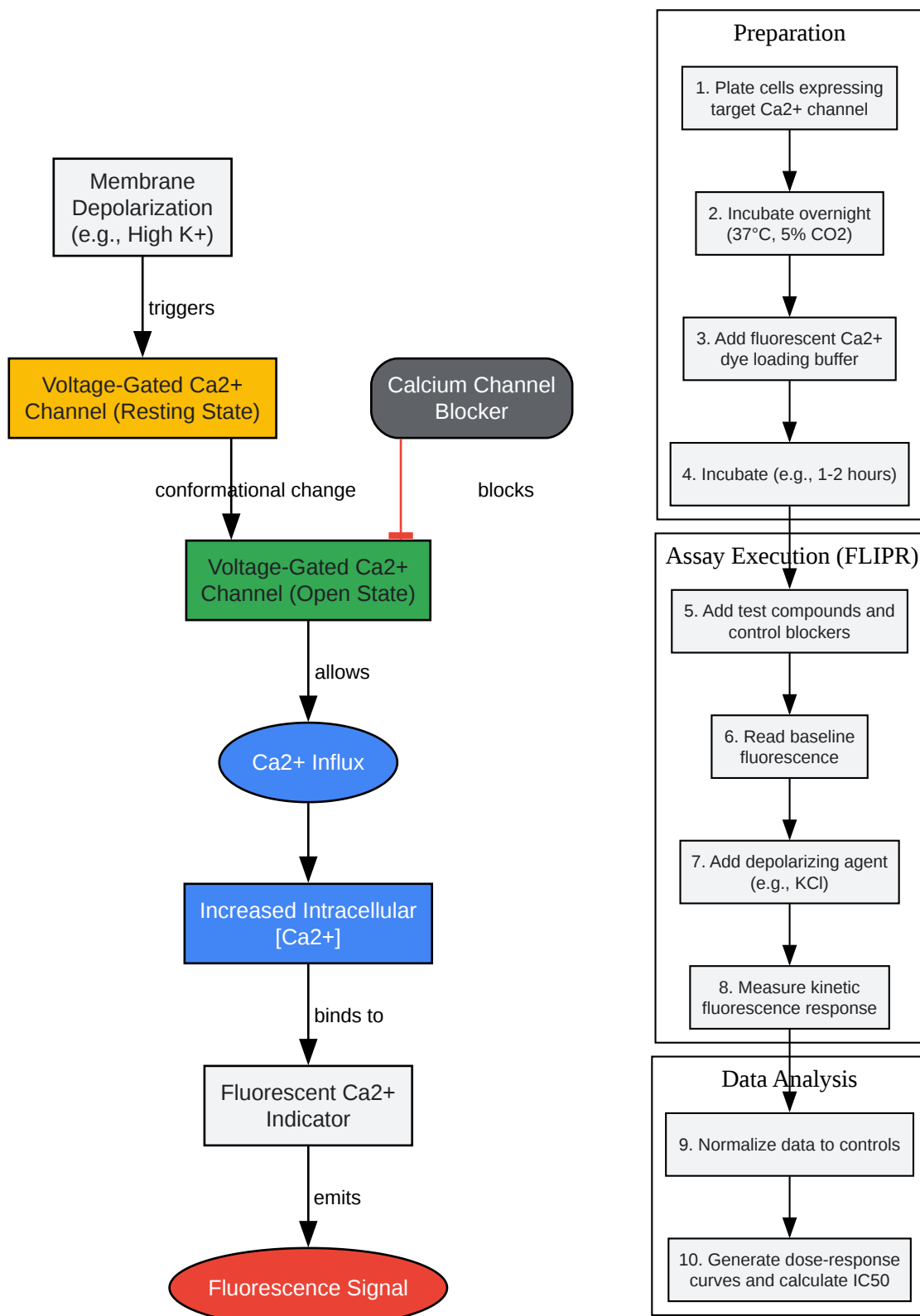
Fluorescence-based calcium flux assays are a cornerstone of high-throughput screening (HTS) for calcium channel blockers due to their speed, scalability, and cost-effectiveness. These assays utilize calcium-sensitive fluorescent dyes that exhibit an increase in fluorescence intensity upon binding to intracellular calcium. By monitoring these changes, the influx of calcium through voltage-gated calcium channels can be measured in a large number of compounds simultaneously.

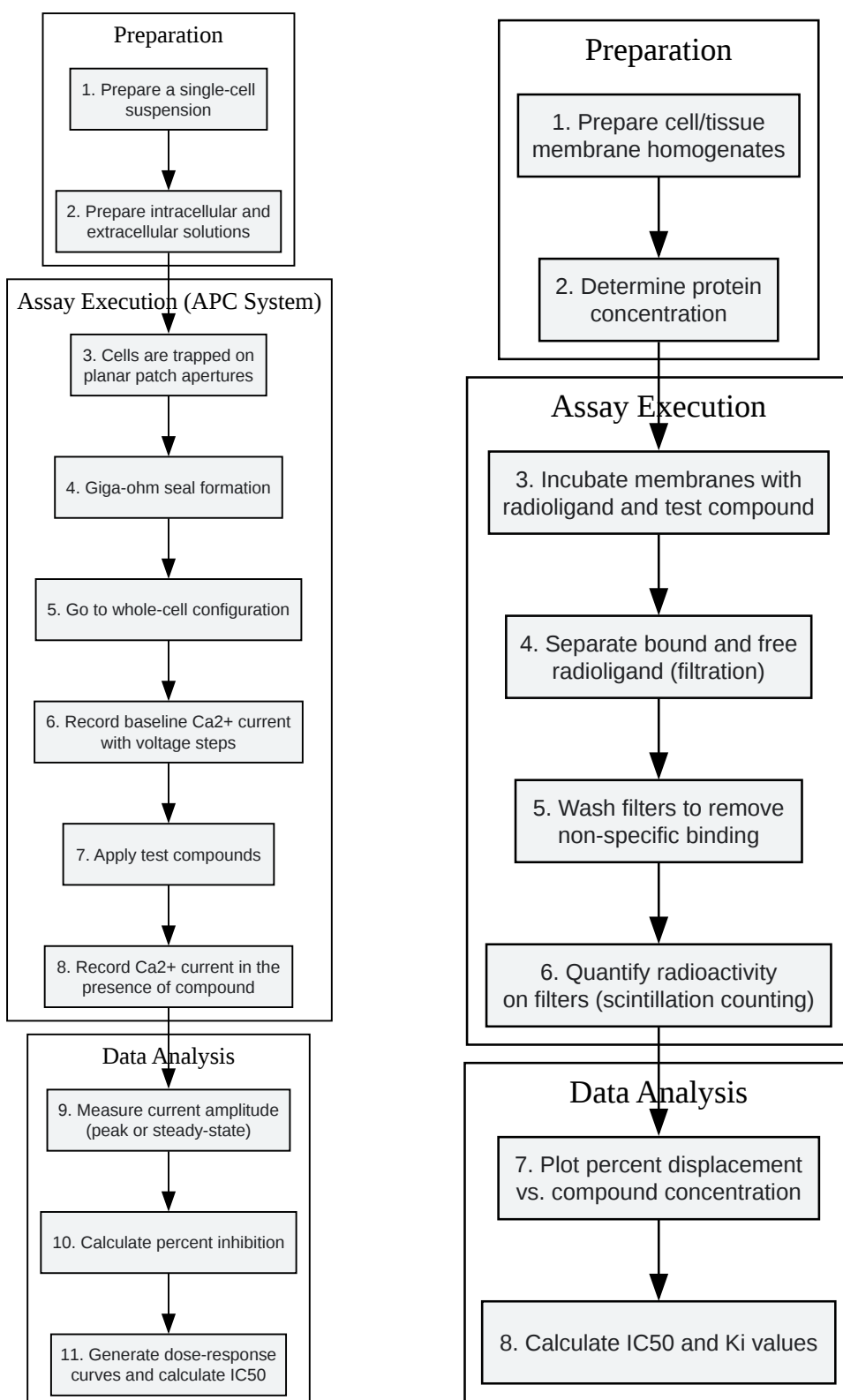
Assay Principle

Cells expressing the target calcium channel are loaded with a fluorescent calcium indicator. The cell membrane is then depolarized, typically by adding a high concentration of potassium chloride, which opens the voltage-gated calcium channels and allows calcium to flow into the

cell. This influx of calcium is detected by an increase in fluorescence. In the presence of a calcium channel blocker, this fluorescence signal is diminished or absent.

Signaling Pathway: Voltage-Gated Calcium Channel Activation





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